Bleomycin A5 Hydrochloride Salt
Bleomycin A5 Hydrochloride Salt
Bleomycin A5 is in the same drug family as bleomycin complex. The bleomycins were originally isolated for their broad spectrum antibacterial activity, but were eventually found to be outstanding anticancer drugs. Bleomycin A5 is used in particular to treat haemangioma.
Brand Name:
Vulcanchem
CAS No.:
55658-47-4
VCID:
VC0032122
InChI:
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H
SMILES:
Molecular Formula:
C57H89N19O21S2 • XHCl
Molecular Weight:
1477 g/mol
Bleomycin A5 Hydrochloride Salt
CAS No.: 55658-47-4
Reference Standards
VCID: VC0032122
Molecular Formula: C57H89N19O21S2 • XHCl
Molecular Weight: 1477 g/mol
CAS No. | 55658-47-4 |
---|---|
Product Name | Bleomycin A5 Hydrochloride Salt |
Molecular Formula | C57H89N19O21S2 • XHCl |
Molecular Weight | 1477 g/mol |
IUPAC Name | [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |
Standard InChI | InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H |
Standard InChIKey | NRVKJXFKQWUKCB-GIIHLZIVSA-N |
Canonical SMILES | CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Description | Bleomycin A5 is in the same drug family as bleomycin complex. The bleomycins were originally isolated for their broad spectrum antibacterial activity, but were eventually found to be outstanding anticancer drugs. Bleomycin A5 is used in particular to treat haemangioma. |
Related CAS | 11116-32-8 (Parent) |
Synonyms | N1-[3-[(4-Aminobutyl)amino]propyl]bleomycinamide Hydrochloride Salt |
Reference | Huang, Y.-D., Li, P., Tong, X., He, Y., Zhuo, Y., Xia, S.-W., & Luo, X.-H. (2015). Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells. Indian Journal of Pharmacology, 47(1), 55. doi:10.4103/0253-7613.150337Luo, Q., & Zhao, F. (2011). The effects of Bleomycin A5 on infantile maxillofacial haemangioma. Head & Face Medicine, 7(1), . doi:10.1186/1746-160x-7-11Mulsant, P., Gatignol, A., Dalens, M., & Tiraby, G. (1988). Phleomycin resistance as a dominant selectable marker in CHO cells. Somatic Cell and Molecular Genetics, 14(3), 243–252. doi:10.1007/bf01534585 |
PubChem Compound | 84058 |
Last Modified | Nov 11 2021 |
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